molecular formula C17H23NO3 B6638446 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol

3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol

Cat. No. B6638446
M. Wt: 289.4 g/mol
InChI Key: YPAHDPQOXBJPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol, also known as EBOB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EBOB belongs to a class of compounds called beta-adrenergic receptor agonists, which are known to stimulate the sympathetic nervous system and have various physiological effects.

Scientific Research Applications

3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been studied extensively for its potential therapeutic applications in various fields of medicine, including cardiology, respiratory medicine, and neurology. In cardiology, 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been shown to have a positive inotropic effect on the heart, which means it can increase the strength of heart contractions. This effect can be useful in treating heart failure and other cardiovascular diseases. In respiratory medicine, 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been shown to have bronchodilatory effects, which can be useful in treating asthma and other respiratory diseases. In neurology, 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been shown to have neuroprotective effects, which means it can protect neurons from damage caused by various neurological disorders.

Mechanism of Action

The mechanism of action of 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol involves its binding to beta-adrenergic receptors, specifically the beta-2 adrenergic receptor. This binding activates a signaling pathway that leads to the stimulation of cyclic adenosine monophosphate (cAMP) production. cAMP is a second messenger that plays a crucial role in many physiological processes, including heart function, smooth muscle relaxation, and neurotransmitter release. The activation of this pathway by 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol leads to the various physiological effects observed in scientific research.
Biochemical and Physiological Effects
3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been shown to have various biochemical and physiological effects, depending on the organ system being studied. In the cardiovascular system, 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been shown to increase heart rate, cardiac output, and contractility. In the respiratory system, 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been shown to cause bronchodilation and increase airway resistance. In the nervous system, 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol in lab experiments is its specificity for the beta-2 adrenergic receptor, which allows for more targeted research. Additionally, 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been shown to have a relatively low toxicity profile, which makes it a safer option for research compared to other beta-adrenergic receptor agonists. However, one limitation of using 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol and its effects on various organ systems. Finally, more research is needed to optimize the synthesis method of 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol to improve its yield and purity.

Synthesis Methods

The synthesis of 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol involves several steps, starting with the reaction of 3-ethyl-2-benzofuranol with 1,2-epoxypropane to form a diol intermediate. This intermediate is then reacted with N-BOC-ethylenediamine to form the desired product, 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol. The yield of this reaction is around 50%, and the purity of the final product can be improved through further purification methods such as column chromatography.

properties

IUPAC Name

3-[[1-(3-ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-13-14-6-4-5-7-15(14)21-16(13)12(2)18-10-17(19)8-9-20-11-17/h4-7,12,18-19H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAHDPQOXBJPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C)NCC3(CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol

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